molecular formula CH2=C(CH3)COO(C2H5)<br>C6H10O2<br>C6H10O2 B166134 Ethyl methacrylate CAS No. 97-63-2

Ethyl methacrylate

Cat. No.: B166134
CAS No.: 97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Description

Ethyl methacrylate (EMA, C₅H₈O₂) is a colorless liquid monomer with a pungent odor, widely used in polymer synthesis. Its molecular structure features a methacrylate group (CH₂=C(CH₃)CO−) bonded to an ethyl ester (OCH₂CH₃). EMA polymerizes to form poly(this compound) (PEMA), a thermoplastic with applications in adhesives, coatings, bone cements, and dental materials . Key physicochemical properties include a boiling point of 119°C, density of 0.920 g/cm³, and a glass transition temperature (Tg) of 84°C for PEMA . EMA exhibits moderate hydrophobicity (LogP = 1.1) and a topological polar surface area (TPSA) of 26.3 Ų, influencing its compatibility in copolymer systems .

Preparation Methods

Industrial Esterification: The Dominant Synthesis Pathway

Reaction Mechanism and Stoichiometric Considerations

The esterification of methacrylic acid (MAA) with absolute ethanol is the most widely adopted method for EMA synthesis . The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of MAA, yielding EMA and water. The equilibrium-driven nature of this reaction necessitates continuous water removal to favor product formation. Industrial processes achieve this through azeotropic distillation, leveraging the low-boiling (76–78°C) ethanol-water mixture to shift equilibrium toward EMA .

Molar ratios of MAA to ethanol ranging from 1:1 to 5:1 have been optimized to balance reactant utilization and reaction kinetics. Excess ethanol acts as both a reactant and a solvent, reducing viscosity and facilitating heat transfer. For instance, a 1:1.6 molar ratio (258g MAA : 414g ethanol) achieved a 92.5% conversion rate in an 8-hour reaction .

Catalytic Systems and Their Impact on Efficiency

Catalysts play a pivotal role in accelerating the esterification. Sulfonic acid derivatives, particularly sodium pyrosulfate (Na₂S₂O₇), are favored for their high activity and recyclability. In a 1,000 mL reactor, 0.3–0.5 wt% sodium pyrosulfate reduced reaction time to 6–8 hours, compared to 12–24 hours in conventional sulfuric acid-catalyzed systems . The catalyst’s Brønsted acidity facilitates protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack.

Alternative catalysts, such as Zeo-karb (a sulfonated polystyrene resin), demonstrated comparable efficacy (91.9% conversion) but required higher loadings (1.0 wt%) . This trade-off between catalyst cost and activity is critical for industrial scalability.

Polymerization Inhibition: Ensuring Product Stability

Dual-Inhibitor Systems for Byproduct Suppression

EMA’s inherent reactivity necessitates inhibitors to prevent premature polymerization during synthesis. Resorcinol (0.005–0.2 wt%) and hindered amine light stabilizers (e.g., 2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxyl) are commonly used in tandem . Resorcinol scavenges peroxide radicals, while the nitroxide radical inhibits chain propagation via termination.

In embodiments combining 0.09g resorcinol and 0.09g nitroxide radical, heavy byproduct content was reduced to 0.025%, compared to 0.06% with resorcinol alone . This synergy ensures high-purity EMA suitable for optical and biomedical applications.

Process Optimization and Scalability

Temperature and Distillation Control

Maintaining a reaction temperature of 85–100°C ensures optimal kinetics without thermal degradation. A tower-top temperature of 76–78°C allows selective removal of the ethanol-water azeotrope, minimizing ethanol loss . Industrial-scale reactors (8m³) utilizing structured packing in distillation columns achieved 90.3% conversion with 0.28% heavy byproducts, demonstrating scalability .

Reusability of Catalysts and Inhibitors

Sodium pyrosulfate and inhibitors can be recovered via filtration and reused for 5–7 cycles without significant activity loss, reducing raw material costs by ~30% . This closed-loop approach aligns with green chemistry principles.

Comparative Analysis of Catalytic Performance

CatalystLoading (wt%)Reaction Time (h)Conversion (%)Byproducts (%)
Sodium Pyrosulfate0.5892.50.06
Zeo-karb1.0891.90.023
Sulfuric Acid2.01285.20.15

Data derived from patent embodiments .

Sodium pyrosulfate outperforms traditional sulfuric acid in both efficiency and environmental impact, generating fewer sulfated byproducts.

Emerging Applications and Associated Synthesis Challenges

EMA in Nanoparticle Fabrication

EMA’s copolymerization with casein, initiated by benzoyl peroxide, produces core-shell nanoparticles used in drug delivery . While this application relies on pre-synthesized EMA, it underscores the monomer’s purity requirements; residual inhibitors (>10 ppm) can impede radical polymerization .

Telomerization Studies

Radical telomerization of EMA with bromotrichloromethane yields low-molecular-weight polymers with controlled branching . Reaction at 50–90°C produces syndiotactic dimers, highlighting EMA’s versatility in specialty polymer design .

Chemical Reactions Analysis

Types of Reactions: Ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Free-Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.

Major Products:

Scientific Research Applications

Biomedical Applications

1.1 Dental and Medical Devices
Ethyl methacrylate is extensively used in dental applications, particularly for dentures and dental cements. Its biocompatibility makes it suitable for use in medical devices such as bone cements. A novel EMA resin has been developed to reduce the tissue and organ damage associated with traditional mthis compound (MMA) resins. Studies have shown that EMA exhibits better biocompatibility, with no inflammatory response observed in animal models post-implantation . Additionally, EMA can be combined with poly-L-lactic acid (PLLA) to create composite membranes that promote new bone formation, enhancing its utility in regenerative medicine .

1.2 Drug Delivery Systems
EMA is utilized in the formulation of polyelectrolyte multilayers (PEMs) for drug delivery applications. These PEMs can be engineered to provide sustained release of therapeutic agents at targeted sites, significantly improving drug efficacy . The layer-by-layer deposition technique allows for the customization of PEM properties, making them suitable for various biomedical applications.

Industrial Applications

2.1 Coatings and Adhesives
EMA is a key component in the production of durable coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Block copolymers derived from EMA have been used to fabricate self-cleaning coatings that maintain their functionality over time . These coatings are applicable in various settings, including automotive and aerospace industries.

2.2 Paints and Plastics
In the paint industry, EMA contributes to the formulation of acrylic polymers that enhance durability and finish quality. Its application extends to the production of plastics used in consumer goods and industrial components, where its strength and flexibility are advantageous.

Toxicological Studies

This compound's safety profile has been assessed through various studies. While it is generally considered safe for use in controlled environments, there are reports of allergic reactions such as contact dermatitis among individuals exposed to EMA in products like artificial nails . Regulatory assessments continue to monitor its effects on human health and environmental safety.

Case Studies

Study Application Findings
Mir et al. (1973)Cardiac EffectsSignificant cardiac impairment was observed at high concentrations of EMA perfusion in isolated rabbit hearts .
EMA Resin DevelopmentBone CementA novel EMA resin showed superior biocompatibility compared to MMA, promoting new bone growth when combined with PLLA .
Layer-by-Layer PEMsDrug DeliverySuccessful formulation of PEMs using EMA demonstrated effective drug release profiles tailored for specific applications .

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

MMA (C₅H₈O₂) is structurally analogous to EMA but substitutes the ethyl group with a methyl ester (OCH₃). This minor alteration significantly impacts properties:

  • Thermal and Mechanical Properties : Poly(mthis compound) (PMMA) has a higher Tg (~105–120°C) compared to PEMA (84°C), making PMMA more rigid .
  • Applications : PMMA is dominant in optical lenses and transparent plastics, whereas PEMA is preferred in biomedical applications (e.g., bone cements) due to its flexibility and biocompatibility .
  • Reactivity : Copolymerization studies show MMA’s reactivity ratios (e.g., with styrene) differ from EMA’s due to steric and electronic effects of the ethyl vs. methyl groups .

Table 1: Key Properties of EMA vs. MMA

Property EMA/PEMA MMA/PMMA References
Tg (°C) 84 105–120
Density (g/cm³) 0.920 1.18
LogP 1.1 0.8
Primary Applications Bone cements, coatings Optical lenses, plastics

Ethyl Acrylate (EA)

EA (C₅H₈O₂) replaces the methacrylate’s methyl group with a hydrogen atom, yielding a less sterically hindered monomer:

  • Polymer Flexibility : Poly(ethyl acrylate) (PEA) has a lower Tg (−22°C) than PEMA, enabling elastomeric properties .
  • Chemical Stability : EMA-based polymers exhibit superior weather resistance, while EA is more reactive in copolymer systems (e.g., with vinyl acetate) .

tert-Butyl Acrylate (tBA)

tBA’s bulky tert-butyl group imparts unique characteristics:

  • Chain Mobility : The tetrahedral tert-butyl structure enhances hydrophobicity and reduces Tg compared to EMA .
  • Applications : tBA is used in high-performance adhesives, whereas EMA is prioritized for thermal stability .

2-Sulfothis compound (SEM)

SEM incorporates a sulfonate group, enabling ionic functionality:

  • Reactivity Ratios : In copolymerization with EMA, SEM exhibits reactivity ratios of r₁ = 2.0 (SEM) and r₂ = 1.0 (EMA), indicating a near-ideal random copolymer structure .
  • Applications : SEM’s ionic nature makes it suitable for water-soluble polymers, contrasting with EMA’s hydrophobic applications .

4-Acetylphenyl Methacrylate (APMA)

APMA-EMA copolymers demonstrate tunable thermal properties:

  • Thermal Stability : Increasing APMA content elevates Tg from 84°C (pure PEMA) to 146°C (pure PAPMA) and improves decomposition temperatures (TGA data) .
  • Reactivity : APMA (r₁ = 0.74) and EMA (r₂ = 0.49) form alternating copolymers, as evidenced by reactivity ratio product r₁·r₂ = 0.36 .

Table 2: Thermal Degradation Data for EMA-APMA Copolymers

APMA Content (%) Initial Decomposition Temp (°C) Max Decomposition Rate Temp (°C) Activation Energy (kJ/mol)
0 220 310 186
40 240 330 190
100 260 350 195

Data derived from Ozawa method analysis .

Iso-Octyl Methacrylate

This branched methacrylate is notable for cold-flow improvers:

  • Low-Temperature Performance : Iso-octyl methacrylate reduces freezing points (−50°C) in biodiesel blends, outperforming EMA in cryogenic applications .

Biological Activity

Ethyl methacrylate (EMA) is a colorless liquid that is primarily used in the production of polymers and resins. Its biological activity has garnered attention due to its applications in medical devices, dental materials, and cosmetics. This article explores the biological activity of EMA, including its antimicrobial properties, toxicity, genotoxicity, and sensitization potential.

Antimicrobial Properties

This compound has been incorporated into various copolymers to enhance their antibacterial properties. Studies have shown that copolymers containing EMA exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study evaluated amphiphilic copolymers of dimethylamino this compound (DMAEMA) and methacrylic acid, which demonstrated a minimum biocidal concentration (MBC) effective against these bacteria .

Table 1: Antibacterial Activity of this compound Copolymers

Copolymer CompositionBacterial StrainMBC (mg/mL)
P(DMAEMA-co-MMA)E. coli30
P(DMAEMA-co-MMA)S. aureus30
PMTAMeIPseudomonas aeruginosa8

These findings indicate that EMA-based copolymers can effectively inhibit bacterial growth, making them suitable for applications in antimicrobial coatings and medical devices.

Toxicity and Neurotoxicity

The toxicity of this compound has been investigated through various animal studies. A subchronic neurotoxicity study in rats revealed that exposure to EMA resulted in significant neurological effects. Clinical signs included throat irritation, drowsiness, and tremors . Histopathological examinations indicated demyelination and neuronal loss at higher concentrations .

Table 2: Toxicity Findings from Animal Studies

Exposure RouteConcentration (mg/m³)Observed Effects
Inhalation≥5600Decreased fetal body weight
Oral12.7 - 18.14 g/kgHemoglobinuria, respiratory tract lesions
Intraperitoneal0.1223 - 0.4076 ml/kgEmbryotoxicity observed

These studies underscore the need for caution when handling EMA, particularly in occupational settings where exposure levels may be elevated.

Genotoxicity

Genotoxicity assessments of this compound have yielded mixed results. While some studies indicated positive mutagenic effects in specific assays, others showed no significant genotoxic potential. For example, EMA was found to induce mutations in the L5178Y mouse lymphoma cell assay but did not yield positive results in two Ames tests . The variability in results may be attributed to differences in experimental conditions and methodologies.

Table 3: Summary of Genotoxicity Findings

Test TypeResult
Ames TestNegative
L5178Y Mouse Lymphoma AssayPositive

Sensitization Potential

This compound is known to cause allergic contact dermatitis in susceptible individuals. Case reports have documented instances of sensitization among professionals using EMA-containing products, such as those involved in artificial nail applications . Although EMA is considered a sensitizer, it is not classified as a potent one, suggesting that while it can provoke allergic reactions, the risk can be managed with proper handling procedures.

Case Studies

  • Dermatitis from Nail Products : A study reported multiple cases of allergic contact dermatitis among nail technicians using EMA-based products. Symptoms included redness and swelling at the site of application.
  • Neurotoxicity in Occupational Settings : An investigation into sculptors exposed to EMA revealed increased reports of neurological symptoms compared to control groups, highlighting the compound's potential neurotoxic effects.

Properties

IUPAC Name

ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
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InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C
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Molecular Formula

C6H10O2, Array
Record name ETHYL METHACRYLATE
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Related CAS

9003-42-3, 26814-01-7, 26814-02-8
Record name Poly(ethyl methacrylate)
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DSSTOX Substance ID

DTXSID1025308
Record name Ethyl methacrylate
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor.
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Record name 2-Propenoic acid, 2-methyl-, ethyl ester
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Boiling Point

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F
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Flash Point

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor
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Density

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F
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Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.
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Color/Form

Colorless, liquid

CAS No.

97-63-2, 9003-42-3
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Melting Point

-103 °F (NTP, 1992), -75 °C, -103 °F
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Synthesis routes and methods I

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
Name
5g
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Synthesis routes and methods II

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
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Synthesis routes and methods III

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
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Name
hydroxyacrylate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl methacrylate
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Ethyl methacrylate
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Ethyl methacrylate
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